(Trimethylsilyl)methyllithium

Catalog No.
S1540090
CAS No.
1822-00-0
M.F
C4H11LiSi
M. Wt
94.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Trimethylsilyl)methyllithium

CAS Number

1822-00-0

Product Name

(Trimethylsilyl)methyllithium

IUPAC Name

lithium;methanidyl(trimethyl)silane

Molecular Formula

C4H11LiSi

Molecular Weight

94.2 g/mol

InChI

InChI=1S/C4H11Si.Li/c1-5(2,3)4;/h1H2,2-4H3;/q-1;+1

InChI Key

KVWLUDFGXDFFON-UHFFFAOYSA-N

SMILES

[Li+].C[Si](C)(C)[CH2-]

Canonical SMILES

[Li+].C[Si](C)(C)[CH2-]

Isomeric SMILES

[Li+].C[Si](C)(C)[CH2-]

The exact mass of the compound (Trimethylsilyl)methyllithium is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(Trimethylsilyl)methyllithium (TMSCH2Li) is a sterically demanding, alpha-silyl-stabilized organolithium reagent widely procured for advanced carbon-carbon bond formation and organometallic precursor synthesis. Unlike standard alkyl lithiums, the presence of the bulky trimethylsilyl group attenuates its basicity while maintaining strong nucleophilicity, making it a highly selective reagent for the methylenation of carbonyls via the Peterson olefination [1]. Commercially supplied as a stable solution in aliphatic hydrocarbons such as pentane or hexanes, TMSCH2Li offers a distinct processability advantage over traditional methyllithium, which is insoluble in pure alkanes and requires ethereal solvents. Its combination of steric shielding and the absence of beta-hydrogens makes it an indispensable building block for manufacturing highly stable early transition metal catalysts and chemical vapor deposition (CVD) precursors [2].

Attempting to substitute (trimethylsilyl)methyllithium with simpler organolithiums like methyllithium (MeLi) or n-butyllithium (n-BuLi) routinely fails in both process scale-up and specialized synthesis due to fundamental differences in stability and reactivity. In organometallic precursor manufacturing, n-BuLi and sec-BuLi possess beta-hydrogens, leading to rapid and irreversible beta-hydride elimination that destroys the transition metal complex and precipitates lithium hydride [1]. While MeLi also lacks beta-hydrogens, it fails to provide the necessary steric bulk (kinetic stabilization) to prevent the dimerization or reductive elimination of the resulting metal alkyls. Furthermore, from a procurement and storage perspective, MeLi's reliance on ethereal solvents (like THF or diethyl ether) results in gradual titer degradation at room temperature via ether cleavage, whereas TMSCH2Li remains indefinitely stable in non-reactive aliphatic hydrocarbons [2].

Kinetic Stabilization of Transition Metal Alkyls

In the synthesis of transition metal alkyl complexes, the choice of the alkylating agent dictates the thermal stability of the final product. n-Butyllithium and sec-butyllithium undergo rapid beta-hydride elimination, leading to complex decomposition. TMSCH2Li completely bypasses this degradation pathway because it lacks beta-hydrogens. Furthermore, compared to methyllithium, the bulky TMS group provides critical kinetic shielding, preventing dimerization [1].

Evidence DimensionSusceptibility to beta-hydride elimination and complex dimerization
Target Compound Data0% beta-hydride elimination; forms stable, sterically shielded monomeric transition metal complexes
Comparator Or Baselinen-Butyllithium (rapid beta-hydride elimination) and Methyllithium (prone to dimerization/decomposition)
Quantified DifferenceComplete elimination of beta-hydride degradation pathways with enhanced steric stabilization
ConditionsAlkyl ligand transfer to early transition metals (e.g., Ti, Zr, Ta)

Crucial for manufacturing stable CVD precursors and polymerization catalysts where ligand decomposition destroys the active metal center.

Enhanced Aliphatic Solubility and Shelf Stability

Organolithium stability is heavily dependent on the solvent system. Methyllithium forms insoluble polymeric aggregates in pure alkanes and must be formulated in ethereal solvents (like diethyl ether or THF), which undergo slow but continuous ether cleavage at room temperature, degrading the reagent titer. In contrast, the steric bulk of TMSCH2Li disrupts high-order aggregation, rendering it highly soluble and stable in non-polar aliphatic solvents like pentane and hexanes at room temperature [1].

Evidence DimensionSolubility and long-term stability in unreactive aliphatic hydrocarbons
Target Compound DataHighly soluble and stable in pentane/hexanes at room temperature
Comparator Or BaselineMethyllithium (insoluble in alkanes; ethereal solutions degrade via solvent cleavage)
Quantified DifferenceEliminates titer loss associated with ether cleavage during extended storage
ConditionsRoom temperature storage in commercial solvent formulations

Allows procurement of stable hydrocarbon solutions that do not degrade during extended storage, improving batch-to-batch process reproducibility.

Downstream Purification Efficiency in Methylenation

For the conversion of ketones to terminal alkenes, TMSCH2Li (via the Peterson olefination) offers a massive purification advantage over standard Wittig reagents. The Wittig reaction using methylenetriphenylphosphorane generates stoichiometric amounts of triphenylphosphine oxide (TPPO), a byproduct notoriously difficult to separate from the target alkene without intensive chromatography. TMSCH2Li yields volatile or easily washed silanol/siloxane byproducts, drastically reducing solvent waste and purification time [1].

Evidence DimensionByproduct removal difficulty
Target Compound DataProduces easily removed, volatile or water-soluble siloxane byproducts
Comparator Or BaselineWittig reagents (produces stoichiometric, highly crystalline triphenylphosphine oxide)
Quantified DifferenceBypasses the need for intensive chromatographic separation of phosphorus byproducts
ConditionsScale-up methylenation of carbonyl compounds

Significantly reduces solvent waste and labor costs during the purification of alkene intermediates in industrial scale-up.

Attenuated Basicity for Chemoselective Addition

When reacting with enolizable ketones, highly basic organolithiums like n-butyllithium or methyllithium often cause competitive alpha-deprotonation (enolization), reducing the yield of the desired nucleophilic addition product. The alpha-silicon effect in TMSCH2Li stabilizes the carbanion, effectively reducing its basicity while maintaining strong nucleophilicity. This allows TMSCH2Li to act as a softer, more selective nucleophile, maximizing addition yields on sensitive substrates [1].

Evidence DimensionNucleophilic addition vs. competitive enolization
Target Compound DataHigh chemoselectivity for direct carbonyl addition due to alpha-silyl stabilization
Comparator Or Baselinen-Butyllithium / Methyllithium (high basicity drives competitive alpha-deprotonation)
Quantified DifferenceSubstantial reduction in unwanted enolate byproducts on sensitive substrates
ConditionsNucleophilic addition to enolizable carbonyls

Maximizes the yield of the desired addition product when reacting with complex substrates, reducing raw material waste.

Synthesis of Early Transition Metal CVD Precursors

TMSCH2Li is the premier choice for affixing alkyl ligands to Ti, Zr, and Ta centers, as its lack of beta-hydrogens and high steric bulk prevent complex decomposition during precursor volatilization [3].

Scalable Peterson Olefination in API Manufacturing

When manufacturing pharmaceutical intermediates requiring terminal alkenes, TMSCH2Li is preferred over Wittig reagents to avoid the costly and solvent-intensive chromatographic removal of triphenylphosphine oxide [2].

Chemoselective Methylenation of Enolizable Ketones

For complex substrates prone to alpha-deprotonation, the attenuated basicity of TMSCH2Li ensures high-yielding nucleophilic addition without the yield-destroying enolization side reactions typical of methyllithium [1].

GHS Hazard Statements

Aggregated GHS information provided by 65 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (40%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (60%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Dates

Last modified: 08-15-2023

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